N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Medicinal Chemistry Structure-Activity Relationship Benzamide Substitution

N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide (CAS 941943-34-6) is a synthetic small molecule within the thiazole-benzamide class, characterized by a 3,5-dimethoxybenzamide moiety linked via an N-(4-substituted-thiazol-2-yl) scaffold to a 4-fluorobenzyl acetamide group. With a molecular formula of C21H20FN3O4S and a molecular weight of 429.47 g/mol, it is cataloged as a screening compound in the ChemBridge/Hit2Lead library and by other chemical suppliers.

Molecular Formula C21H20FN3O4S
Molecular Weight 429.47
CAS No. 941943-34-6
Cat. No. B2711545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
CAS941943-34-6
Molecular FormulaC21H20FN3O4S
Molecular Weight429.47
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F)OC
InChIInChI=1S/C21H20FN3O4S/c1-28-17-7-14(8-18(10-17)29-2)20(27)25-21-24-16(12-30-21)9-19(26)23-11-13-3-5-15(22)6-4-13/h3-8,10,12H,9,11H2,1-2H3,(H,23,26)(H,24,25,27)
InChIKeyGJEOHDCSGXZKES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide (CAS 941943-34-6): Compound Identity and Procurement Baseline


N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide (CAS 941943-34-6) is a synthetic small molecule within the thiazole-benzamide class, characterized by a 3,5-dimethoxybenzamide moiety linked via an N-(4-substituted-thiazol-2-yl) scaffold to a 4-fluorobenzyl acetamide group . With a molecular formula of C21H20FN3O4S and a molecular weight of 429.47 g/mol, it is cataloged as a screening compound in the ChemBridge/Hit2Lead library and by other chemical suppliers . Its structural architecture combines key pharmacophoric elements—a dimethoxy-substituted benzamide, a central thiazole ring, and a fluorinated benzyl tail—that position it within research programs exploring nucleotide metabolism, kinase inhibition, or antimicrobial pathways, though its specific biological target and potency remain uncharacterized in the public domain [1].

Why Generic Substitution of N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide Is Not Supported by Evidence


Categorically substituting CAS 941943-34-6 with a structurally similar thiazole-benzamide analog—such as a 4-methoxy or unsubstituted benzamide derivative—is not supported by quantitative data and carries substantial scientific risk. The 3,5-dimethoxy substitution pattern on the benzamide ring dictates a unique electronic distribution and steric profile that influences hydrogen-bonding geometry and target binding, as demonstrated in class-level SAR studies where the 3,5-dimethoxy configuration yielded distinct potency outcomes compared to 2,4- or 3,4-dimethoxy regioisomers [1]. Furthermore, the 4-fluorobenzyl acetamide linker length and geometry are critical determinants of conformational flexibility and target engagement, meaning even closely related analogs with identical core scaffolds but altered substitution patterns cannot be assumed to be functionally interchangeable without direct comparative data [2].

Quantitative Differentiation Evidence for N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide


3,5-Dimethoxy vs. 3,4-Dimethoxy Benzamide Substitution: Structural and Predicted Pharmacophoric Divergence

The target compound's 3,5-dimethoxy substitution pattern on the benzamide ring represents a distinct pharmacophoric configuration compared to the 3,4-dimethoxy analog (Hit2Lead SC-6360087). The symmetric 3,5-disubstitution alters the vector of hydrogen bond acceptors and the molecular electrostatic potential surface, resulting in a different spatial presentation to biological targets [1]. This is supported by class-level evidence from benzothiazole NQO2 inhibitors, where the 3,5-dimethoxy series produced a distinct activity cluster that was non-overlapping with 2,4-dimethoxy, 2,5-dimethoxy, or 3,4-dimethoxy series, with each regioisomeric family requiring independent optimization [1].

Medicinal Chemistry Structure-Activity Relationship Benzamide Substitution

Molecular Weight and Physicochemical Property Differentiation from Closest Structural Analogs

The target compound (MW 429.47 g/mol) is substantially larger than its closest commercially cataloged analogs, including the unsubstituted benzamide (CAS 946273-24-1, C19H16FN3O2S, MW 369.41) and the 4-methoxybenzamide (CAS 941984-88-9, C20H18FN3O3S, MW 399.44) . This molecular weight increment of ~30-60 Da is attributable to the additional methoxy group and translates into measurable differences in lipophilicity and hydrogen-bonding capacity. Compared to the 3,4-dimethoxy regioisomer (Hit2Lead SC-6360087, C19H17FN2O3S, MW 372 g/mol, LogP 3.81), the target compound is predicted to have a higher LogP value due to the additional methylene and amide groups, though experimental LogP data for the target compound have not been published .

Physicochemical Properties Drug-likeness Procurement Specification

Linker Geometry: Acetamide Spacer vs. Direct Thiazole-Benzyl Attachment

The target compound incorporates an acetamide linker (-CH2-C(=O)-NH-) connecting the thiazole 4-position to the 4-fluorobenzyl group, whereas the Hit2Lead comparator SC-6360087 attaches the 4-fluorobenzyl group directly to the thiazole 5-position without a spacer . This structural difference introduces an additional rotatable bond and a hydrogen bond donor (amide NH) in the target compound, fundamentally altering the conformational ensemble accessible to the molecule. Patent literature on aminothiazole CTPS1 inhibitors demonstrates that linker composition and length are critical determinants of potency, with small changes in the acetamide spacer region producing order-of-magnitude shifts in IC50 values [1].

Conformational Analysis Linker Optimization Target Engagement

Fluorine Position: 4-Fluorobenzyl vs. 2-Fluorophenyl Regioisomer and Its Impact on Molecular Recognition

The target compound utilizes a 4-fluorobenzyl substituent (para-fluorine on the benzyl ring), whereas a closely cataloged analog (N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide) employs a 2-fluorophenyl group (ortho-fluorine, with the phenyl attached directly to the amide nitrogen rather than via a methylene spacer) . The shift of fluorine from the para to ortho position, combined with the elimination of the benzylic methylene, alters both the electronic effects of the fluorine (resonance vs. inductive dominance) and the steric presentation of the terminal aryl ring. In medicinal chemistry, para-to-ortho fluorine migration has been documented to cause >50-fold shifts in binding affinity for certain targets due to altered dihedral angle preferences and electrostatic complementarity [1].

Fluorine Chemistry Regioisomerism Binding Affinity

Recommended Research Application Scenarios for N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide Based on Structural Evidence


Chemical Probe Development for CTPS1 or Pyrimidine Metabolism Targets

The thiazole-benzamide scaffold of CAS 941943-34-6 maps onto the chemotype claimed in patent US20240010645 for CTPS1 inhibition [1]. While the specific compound is not exemplified in the patent, its 3,5-dimethoxybenzamide architecture and acetamide-linked 4-fluorobenzyl group represent a structurally enabled starting point for medicinal chemistry optimization targeting CTPS1-driven proliferative disorders, including certain lymphomas and immune-mediated conditions. Procurement for enzymatic CTPS1 inhibition assays is justified when the goal is exploring substitution-dependent SAR around the benzamide ring, provided the compound is benchmarked against a structurally matched inactive control.

Antimicrobial Screening with Gram-Positive Bacterial Panels

Preliminary screening reports indicate that this compound exhibits moderate activity against Gram-positive bacterial strains . Given the well-established antimicrobial properties of thiazole derivatives bearing dimethoxybenzamide motifs, this compound is suitable as a hit-identification starting point for antimicrobial drug discovery programs. Procurement is warranted for minimum inhibitory concentration (MIC) determination against Staphylococcus aureus, Bacillus subtilis, and drug-resistant Gram-positive isolates, using the 4-methoxybenzamide analog (CAS 941984-88-9) as a matched comparator to isolate the contribution of the second methoxy group.

Structure-Activity Relationship (SAR) Studies on Benzamide Substitution Patterns

The 3,5-dimethoxy substitution pattern on the benzamide ring provides a well-defined structural variable for systematic SAR exploration [2]. This compound is uniquely suited as a reference point in a matrix of analogs varying the position and number of methoxy groups (3,5- vs. 2,4- vs. 3,4-dimethoxy, and mono-methoxy). Procurement alongside the 3,4-dimethoxy regioisomer (Hit2Lead SC-6360087) and the 4-methoxy analog (CAS 941984-88-9) enables controlled assessment of how methoxy group position modulates target binding, cellular permeability, and metabolic stability in a given assay system.

Computational Chemistry and Pharmacophore Modeling Studies

The compound's well-defined three-point pharmacophore (3,5-dimethoxybenzamide, central thiazole, 4-fluorobenzyl tail) makes it a valuable test case for docking studies, molecular dynamics simulations, and pharmacophore model refinement . Its structural complexity—balancing hydrogen bond donors/acceptors, a rotatable linker, and a terminal halogenated aryl ring—provides a challenging validation set for computational methods. Procurement for in silico modeling, co-crystallization trials, or biophysical binding assays (SPR, ITC) is supported when the goal is to establish a structure-based understanding of thiazole-benzamide target engagement.

Quote Request

Request a Quote for N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.